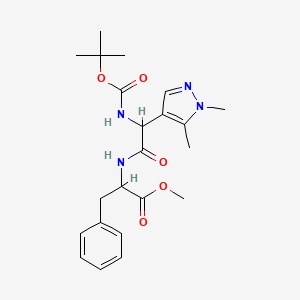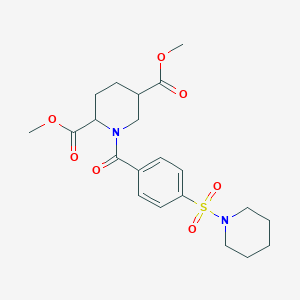![molecular formula C20H18ClN3O2 B7430740 N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide](/img/structure/B7430740.png)
N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide, also known as CMX-2043, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-fibrotic effects, making it a promising drug candidate for the treatment of various diseases.
作用機序
The exact mechanism of action of N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide is not fully understood, but it is believed to act through multiple pathways, including inhibition of oxidative stress, inflammation, and fibrosis. This compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-fibrotic effects. This compound has been shown to reduce oxidative stress and inflammation in various animal models of disease, including myocardial infarction, diabetes, and liver fibrosis. Additionally, this compound has been shown to reduce fibrosis in animal models of cardiac and renal disease.
実験室実験の利点と制限
N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide has several advantages for use in laboratory experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential therapeutic applications in various disease conditions, making it a well-characterized compound. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide. One potential application of this compound is in the treatment of cardiovascular diseases, where it has been shown to exhibit cardioprotective effects. Additionally, this compound has been shown to have potential applications in the treatment of diabetes and cancer. Further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential therapeutic applications in various disease conditions.
合成法
The synthesis of N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide involves a multi-step process that starts with the reaction of 4-acetyl-3-methylphenol with 4-chloropyrazole in the presence of a base to form the corresponding pyrazolylphenol intermediate. This intermediate is then reacted with 4-(chloromethyl)benzoyl chloride in the presence of a base to give the final product, this compound.
科学的研究の応用
N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various disease conditions, including cardiovascular diseases, diabetes, and cancer. Several preclinical studies have demonstrated the efficacy of this compound in reducing inflammation, oxidative stress, and fibrosis, which are key pathological processes involved in the development of these diseases.
特性
IUPAC Name |
N-(4-acetyl-3-methylphenyl)-4-[(4-chloropyrazol-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-13-9-18(7-8-19(13)14(2)25)23-20(26)16-5-3-15(4-6-16)11-24-12-17(21)10-22-24/h3-10,12H,11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBOXKULNNSHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 1-[(3-chloro-4-methoxycarbonylphenyl)carbamoyl]-3-prop-2-enylpyrrolidine-3-carboxylate](/img/structure/B7430669.png)

![8-ethoxy-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B7430683.png)
![4-[[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylmethyl]-N-methylbenzenesulfonamide](/img/structure/B7430689.png)
![[3-(Morpholine-4-carbonyl)phenyl] 5-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B7430693.png)
![N-[5-(3-fluorophenoxy)isoquinolin-8-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B7430717.png)
![Ethyl 1-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanoylamino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430734.png)
![5-fluoro-4-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7430748.png)
![Methyl 6-[(3-cyclohexylpiperidine-1-carbonyl)amino]-3-methylpyridine-2-carboxylate](/img/structure/B7430766.png)

![Methyl 2-[3-[[2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbonyl]amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate](/img/structure/B7430777.png)
![4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide](/img/structure/B7430781.png)
![2-chloro-1-N,1-N-dimethyl-4-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzene-1,4-diamine](/img/structure/B7430784.png)
![Methyl 5-[[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]sulfamoyl]naphthalene-1-carboxylate](/img/structure/B7430792.png)
